(2S,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
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Overview
Description
“rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine” is a chiral compound featuring a pyrazole ring and an oxolane ring. The compound’s unique structure, with its specific stereochemistry, makes it an interesting subject for research in various fields, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be formed through the cyclization of a diol or a halohydrin under acidic conditions.
Coupling of the Pyrazole and Oxolane Rings: The final step involves coupling the pyrazole and oxolane rings through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the oxolane ring, potentially leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Diols.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, the compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with pyrazole or oxolane rings.
Medicine
The compound may have potential as a pharmaceutical intermediate, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry
In industrial applications, the compound can be used as a precursor in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine” would depend on its specific interactions with molecular targets. Typically, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazole ring may act as a hydrogen bond acceptor, while the oxolane ring may provide steric bulk and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-amine: Lacks the dimethyl groups on the pyrazole ring.
(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The presence of the dimethyl groups on the pyrazole ring and the specific stereochemistry of the oxolane ring make “rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine” unique
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S,3R)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9/h5,8-9H,3-4,10H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
IMEFHYRQGSBUQA-BDAKNGLRSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CCO2)N |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)N |
Origin of Product |
United States |
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